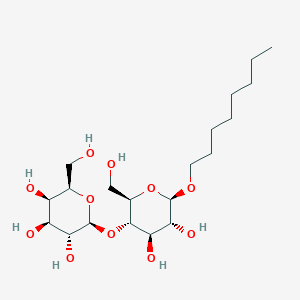

OCTYL 4-O-(B-D-GALACTOPYRANOSYL)-B-D-GLUCOPYRANOSIDE

Descripción general

Descripción

Octyl |A-D-Lactoside is a carbohydrate-based surfactant known for its amphiphilic properties. It is composed of an octyl group attached to a lactoside moiety, making it a versatile compound in various scientific and industrial applications. The compound is often used in biochemical research due to its ability to solubilize membrane proteins and its compatibility with biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Octyl |A-D-Lactoside can be synthesized through a lactosyl transfer reaction from p-nitrophenyl lactoside to 1-octanol using a cellulase enzyme from Trichoderma reesei . The reaction typically occurs under mild conditions, with the enzyme catalyzing the transfer of the lactosyl group to the octanol. Another method involves the condensation reaction of lactose with 1-octanol, yielding octyl lactoside in moderate yields .

Industrial Production Methods

Industrial production of Octyl |A-D-Lactoside often involves enzymatic synthesis due to its specificity and efficiency. The use of cellulase enzymes allows for the selective transfer of the lactosyl group, minimizing side reactions and improving yield. The process is scalable and can be optimized for large-scale production by adjusting reaction parameters such as enzyme concentration, temperature, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

Octyl |A-D-Lactoside primarily undergoes glycosylation reactions due to its carbohydrate structure. It can participate in:

Oxidation: The hydroxyl groups on the lactoside moiety can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form deoxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and bromine water.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acylation can be achieved using acetic anhydride in the presence of a base.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Deoxy derivatives.

Substitution: Alkylated or acylated lactosides.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

-

Membrane Protein Solubilization

- Octyl β-D-galactopyranoside is widely used for the solubilization of integral membrane proteins while maintaining their native structure. Its non-ionic nature minimizes protein denaturation during extraction processes, making it a preferred choice for researchers studying membrane-associated proteins .

- Protein Purification

- Lipid Vesicle Preparation

- Crystallization of Proteins

Pharmaceutical Applications

-

Drug Delivery Systems

- The surfactant properties of octyl β-D-galactopyranoside make it useful in drug formulation, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. Its ability to form micelles can encapsulate active pharmaceutical ingredients, improving their delivery to target sites within the body .

- Microbial Control

Case Study 1: Membrane Protein Extraction

In a study examining the extraction of G-protein coupled receptors (GPCRs), octyl β-D-galactopyranoside was utilized to solubilize these integral membrane proteins without compromising their functional integrity. The results demonstrated that using this surfactant resulted in higher yields compared to traditional detergents like Triton X-100, highlighting its effectiveness in maintaining protein activity post-extraction.

Case Study 2: Drug Formulation

A formulation study explored the use of octyl β-D-galactopyranoside in enhancing the solubility of poorly soluble anti-cancer drugs. By incorporating this glycoside into the formulation, researchers observed a significant increase in drug solubility and stability, leading to improved therapeutic efficacy in vitro.

Mecanismo De Acción

The mechanism of action of Octyl |A-D-Lactoside involves its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to solubilize membrane proteins by inserting its hydrophobic octyl group into the lipid bilayer while the hydrophilic lactoside moiety interacts with the aqueous environment. This dual interaction stabilizes the protein-lipid complex, facilitating various biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

Octyl β-D-Glucopyranoside: Similar in structure but with a glucopyranoside moiety instead of a lactoside.

Dodecyl β-D-Glucopyranoside: Contains a longer alkyl chain, leading to different solubilization properties.

Hexadecyl β-D-Glucopyranoside: Even longer alkyl chain, used for different applications due to its increased hydrophobicity.

Uniqueness

Octyl |A-D-Lactoside is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in solubilizing membrane proteins without denaturing them. Its lactoside moiety also provides additional functional groups for further chemical modifications, enhancing its versatility in research and industrial applications .

Actividad Biológica

Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside, with the CAS number 74513-17-0, is a glycoside compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its role in modulating inflammation, cancer cell adhesion, and other physiological processes.

Chemical Structure and Properties

The molecular formula of Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside is C20H38O11, with a molecular weight of 454.51 g/mol. The compound consists of an octyl group linked to a disaccharide structure formed by β-D-galactopyranose and β-D-glucopyranose.

Structural Representation

The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Octyl Group | C8H17 |

| β-D-Galactopyranosyl | C12H22O11 |

| β-D-Glucopyranosyl | C12H22O11 |

Synthesis

The synthesis of Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside typically involves the glycosylation of β-D-glucopyranoside with a galactose derivative under specific reaction conditions. The process can be optimized using various catalysts and solvents to enhance yield and purity .

Modulation of Inflammation

One of the significant biological activities of this compound is its ability to modulate inflammatory responses. Research indicates that it can bind to selectin receptors, which play a crucial role in cell adhesion during inflammatory processes. By inhibiting selectin-mediated interactions, Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside may reduce the recruitment of leukocytes to sites of inflammation, thus mitigating inflammatory responses .

Anti-Cancer Properties

In cancer research, the compound has shown promise in affecting cell adhesion properties critical for tumor metastasis. By interfering with the binding of cancer cells to endothelial cells via selectin pathways, it may help in reducing tumor spread. Studies have demonstrated that glycosides like Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside can exhibit cytotoxic effects on various cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The glycosidic structure could enhance its interaction with microbial membranes, potentially leading to inhibitory effects against certain pathogens. However, comprehensive evaluations through minimum inhibitory concentration (MIC) assays are required to establish these claims definitively .

Case Studies and Research Findings

- Inflammation Modulation : A study demonstrated that compounds similar in structure to Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside effectively reduced TNF-α levels in vitro, indicating a potential for therapeutic applications in inflammatory diseases .

- Cancer Cell Studies : In vitro assays using breast cancer cell lines showed that treatment with this glycoside resulted in decreased cell viability and altered adhesion characteristics, suggesting a possible role in cancer therapy .

- Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, derivatives of similar glycosides exhibited significant antibacterial activity, warranting further exploration into the specific effectiveness of Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside against these pathogens .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASIZQYHVMQQKI-YAIANMIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432097 | |

| Record name | Octyl |A-D-Lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74513-17-0 | |

| Record name | Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl |A-D-Lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.